molecular formula C13H17NO2 B15005908 2-ethyl-N-(2-methylphenyl)-3-oxobutanamide

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide

Cat. No.: B15005908
M. Wt: 219.28 g/mol
InChI Key: XKFOZGNKUAYESR-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-methylphenylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.

Scientific Research Applications

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-methyl-N-(3-methylphenyl)butanamide: This compound has a similar structure but differs in the position of the methyl group.

    N-ethyl-N-methylpentanamide: This compound has a similar amide functional group but differs in the length of the carbon chain.

Uniqueness

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-ethyl-N-(2-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C13H17NO2/c1-4-11(10(3)15)13(16)14-12-8-6-5-7-9(12)2/h5-8,11H,4H2,1-3H3,(H,14,16)

InChI Key

XKFOZGNKUAYESR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

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